Chloro(diisopropylamino)methoxyphosphine

Catalog No.
S1482819
CAS No.
86030-43-5
M.F
C7H17ClNOP
M. Wt
197.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(diisopropylamino)methoxyphosphine

CAS Number

86030-43-5

Product Name

Chloro(diisopropylamino)methoxyphosphine

IUPAC Name

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C7H17ClNOP

Molecular Weight

197.64 g/mol

InChI

InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3

InChI Key

VOVWQRQDSCYAEA-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OC)Cl

Synonyms

N,N-Bis(1-methylethyl)phosphoramidochloridous Acid Methyl Ester; (N,N-Diisopropylamino)methoxychlorophosphine; Chloro(diisopropylamino)methoxyphosphine; Methyl N,N-Diisopropylchlorophosphoramidite; Methyl Diisopropylphosphoramidochloridite;

Canonical SMILES

CC(C)N(C(C)C)P(OC)Cl

Chloro(diisopropylamino)methoxyphosphine (CAS 86030-43-5) is a liquid, moisture-sensitive phosphitylating agent used to introduce phosphite monoesters onto nucleosides, alcohols, and other nucleophiles. Its core function is to form a P(III) intermediate, which is then typically oxidized to a more stable P(V) phosphate or thiophosphate. The reagent's performance characteristics, including reactivity, selectivity, and the stability of the resulting phosphite, are dictated by its key structural features: the sterically demanding diisopropylamino group and the methoxy leaving group. These features are critical differentiators in synthetic applications, particularly in the preparation of modified oligonucleotides and their analogs.

Substituting Chloro(diisopropylamino)methoxyphosphine with close analogs is often unviable due to significant shifts in reaction outcomes. Replacing the methoxy group with the more common 2-cyanoethyl (OCE) group fundamentally alters the deprotection strategy; the methyl group is stable to the beta-elimination conditions used to remove OCE groups, requiring orthogonal cleavage chemistry. This makes the methoxy version essential for synthesizing oligonucleotides with base-sensitive modifications where standard deprotection with ammonium hydroxide would be destructive. Furthermore, swapping the bulky diisopropylamino group for a smaller diethylamino substituent would reduce steric hindrance, increasing reactivity but potentially compromising the selectivity needed for complex substrates with multiple reactive sites. Therefore, seemingly minor structural changes lead to major practical differences in process compatibility and final product purity, making this reagent a specific choice for defined synthetic routes.

Enables Synthesis of Base-Sensitive Oligonucleotides Incompatible with Standard Deprotection

The primary procurement driver for this reagent is the stability of its methyl phosphotriester intermediate compared to the standard 2-cyanoethyl (CE) phosphotriester. Standard deprotection protocols use concentrated ammonium hydroxide, which rapidly removes the CE group via β-elimination but can also damage sensitive modifications on the oligonucleotide. The methyl group from Chloro(diisopropylamino)methoxyphosphine is stable to these conditions, necessitating a different, milder deprotection agent (e.g., a thiol). This makes the methoxy version the required choice for synthesizing oligonucleotides containing modifications that would be destroyed by standard ammonia treatment, a critical processability advantage.

Evidence DimensionDeprotection Mechanism & Compatibility
Target Compound DataMethyl phosphotriester is stable to ammonia/amine bases used in standard deprotection.
Comparator Or Baseline2-Cyanoethyl (CE) phosphotriester: Removed by β-elimination using concentrated ammonium hydroxide or other bases.
Quantified DifferenceQualitatively different chemical stability, enabling orthogonal deprotection strategies.
ConditionsStandard oligonucleotide synthesis deprotection protocols.

This reagent is essential for producing high-fidelity, modified oligonucleotides that are incompatible with the harsh, basic conditions of standard deprotection workflows.

Precursor for Specific Phosphorothioate Analogs and Labeled Nucleotides

Chloro(diisopropylamino)methoxyphosphine is explicitly cited as the phosphitylating agent for converting modified nucleosides into the corresponding 3'-phosphoramidites needed for automated synthesis. This includes its use in creating monomers with alkynylamino linkers for attaching reporter groups used in DNA sequencing applications. It is also used in the synthesis of phosphorothioate analogs of platelet-activating factor. This established utility as a precursor for specific, high-value biological tools contrasts with more generic phosphitylating agents that may not be validated for these precise, multi-step synthetic routes.

Evidence DimensionPrecursor Suitability
Target Compound DataValidated and documented for preparing specific phosphoramidites for DNA sequencing linkers and phosphorothioate analogs.
Comparator Or BaselineGeneric or unvalidated phosphitylating agents.
Quantified DifferenceDocumented successful application in multi-step synthesis of specific, functionalized monomers.
ConditionsSolid-phase oligonucleotide synthesis; synthesis of pharmaceutical analogs.

For researchers developing labeled oligonucleotides or specific phosphorothioate drugs, procuring this exact reagent follows a proven, documented synthetic pathway, reducing process development risk.

Improved Handling and Stability Profile Over Dichloro- Precursors

Compared to the alternative of using a dichlorophosphine precursor like Dichloro(diisopropylamino)phosphine followed by in-situ reaction with methanol, this pre-formed methoxy compound offers significant process advantages. Dichlorophosphines are extremely reactive and highly sensitive to moisture, often leading to side products. Chloro(diisopropylamino)methoxyphosphine is a distilled liquid (B.P. 34-35 °C at 0.8 mmHg) that is still moisture-sensitive but is less reactive than its dichloro- counterpart. This improved handling characteristic reduces the risk of side-product formation from uncontrolled reactions with trace water or excess alcohol, leading to more reproducible phosphitylation outcomes. This is a key processability benefit for standardized or scaled-up workflows.

Evidence DimensionReagent Stability & Handling
Target Compound DataSingle reactive P-Cl bond; a purified, characterizable liquid reagent.
Comparator Or BaselineDichloro(diisopropylamino)phosphine: Two highly reactive P-Cl bonds; requires strict stoichiometric control when reacting with alcohols in situ.
Quantified DifferenceReduced reactivity and potential for side-product formation compared to the di-chloro analog.
ConditionsStandard laboratory or process scale phosphitylation reactions.

Procuring this specific reagent avoids the challenges of in-situ generation from highly reactive precursors, ensuring greater consistency, purity, and reproducibility in the synthesis.

Synthesis of Oligonucleotides with Base-Labile Modifications

This reagent is the right choice when synthesizing DNA or RNA strands that contain dyes, labels, or modified bases that would be degraded by the concentrated ammonium hydroxide used in standard deprotection protocols. The resulting methyl phosphotriester linkage is stable to this treatment, allowing for orthogonal, milder deprotection schemes to be used.

Preparation of Custom Phosphoramidites for DNA Sequencing and Diagnostics

For workflows that require the creation of specialized, non-standard nucleoside phosphoramidites, such as those with linker arms for dye attachment, this compound is a documented and validated phosphitylating agent. Using it follows established routes for producing monomers essential for labeled primers and probes.

Reproducible Synthesis of Phosphorothioate Drug Analogs

In medicinal chemistry, this compound serves as a key building block for creating specific phosphorothioate analogs, such as those related to platelet-activating factor. Its use provides a reliable method for introducing the necessary phosphorus linkage in a controlled manner.

XLogP3

2.6

Dates

Last modified: 09-14-2023

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